![molecular formula C14H19BrFNO B1408262 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine CAS No. 1704095-71-5](/img/structure/B1408262.png)
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine
Overview
Description
“1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains a bromo-fluorophenoxy group, which suggests that it might have interesting reactivity and potential uses in medicinal chemistry .
Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific positions of the substituents on the piperidine ring . The presence of the bromo-fluorophenoxy group could potentially influence the overall shape and electronic properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromo-fluorophenoxy group and the piperidine ring . The bromine atom is a good leaving group, suggesting that this compound could undergo further substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure . For example, the presence of the bromo-fluorophenoxy group could potentially increase its lipophilicity, influencing its solubility and distribution in the body .
Scientific Research Applications
Conformational Analysis in Heterocycles
4-Hydroxy-1-methyl-4-phenylpiperidine, related to the specified compound, was studied for its conformational analysis. Quaternisation with ethyl bromoacetate led to the formation of an isomer, aiding in understanding the orientation of such heterocycles (Dorn, Katritzky, & Nesbit, 1967).
Studies in HIV-1 Integrase Inhibition
Compounds structurally similar to the specified molecule were synthesized as potential HIV-1 integrase inhibitors. Their evaluation demonstrated significant enzymatic and antiviral activity (Vandurm et al., 2009).
Reaction Studies with Potassium Amide
Research on the reactions of various 2-bromopyridines, which share a bromo component with the specified compound, with potassium amide in liquid ammonia revealed insights into reaction types like substitutions and ring transformations (Streef & Hertog, 2010).
Catechol Oxidase Models
Unsymmetrical dicopper(II) complexes, including ligands similar to the specified compound, were synthesized to model the active site of type 3 copper proteins. Their study showed the influence of a thioether group close to the metal site (Merkel et al., 2005).
Antibacterial Activity
The antibacterial activity of compounds with structural elements common to the specified molecule was investigated. They displayed significant antibacterial properties against various strains of bacteria (Abdel‐Wadood et al., 2014).
Dopamine Transporter Binding Studies
Piperidine analogues structurally related to the specified compound were examined for their binding to the dopamine transporter. This study is crucial for understanding neurological implications (Prisinzano et al., 2002).
Future Directions
properties
IUPAC Name |
1-[2-(4-bromo-2-fluorophenoxy)ethyl]-4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO/c1-11-4-6-17(7-5-11)8-9-18-14-3-2-12(15)10-13(14)16/h2-3,10-11H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKHOZBRBIELHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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